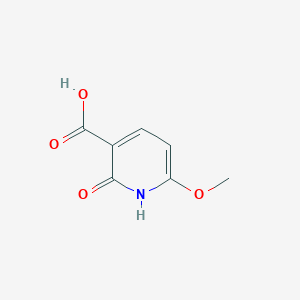

6-甲氧基-2-氧代-1,2-二氢吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

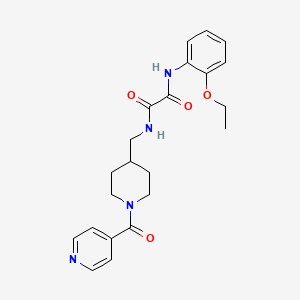

6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is used in the synthesis of various pharmaceuticals . It is a key intermediate in the preparation of second-generation integrase strand transfer inhibitors (INSTIs) such as Dolutegravir, Bictegravir, and Cabotegravir, which are FDA-approved for the treatment of HIV-1 infection .

Synthesis Analysis

The synthesis of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Molecular Structure Analysis

The molecular formula of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C6H5NO3 . Its molecular weight is 139.11 g/mol . The structure of this compound includes a pyridine ring, which is a significant synthon in heterocyclic synthesis .Chemical Reactions Analysis

The chemical reactions involving 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid include its reaction with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid include a molecular weight of 139.11 g/mol . It has a molecular formula of C6H5NO3 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 245.06880783 g/mol . The topological polar surface area is 75.6 Ų .科学研究应用

配位化学

利用6-甲氧基-2-氧代-1,2-二氢吡啶-3-羧酸衍生物合成了镧系元素-有机骨架,采用水热条件。这些骨架呈现出新颖的三维结构,由于其独特的拓扑结构和镧系元素离子之间的弱耦合相互作用,显示出在材料科学中应用的潜力(Liu et al., 2009)。

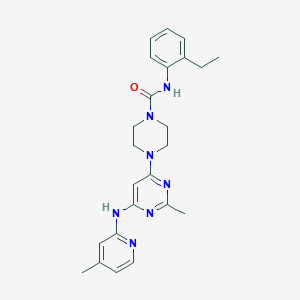

药物化学

已发现与6-甲氧基-2-氧代-1,2-二氢吡啶-3-羧酸相关的化合物是alpha(v)beta(3)受体的强效拮抗剂,显示出预防和治疗骨质疏松症的显著潜力。这些化合物已在骨转换的体外模型中证明了优异的体外特征和功效(Hutchinson et al., 2003)。

催化

已制备出衍生自6-甲氧基羰基吡啶-2-羧酸的取代6-(1,3-恶唑啉-2-基)吡啶-2-羧酸盐,并将其用于与Cu(II)离子形成稳定的配合物。这些配合物在末端炔烃与亚胺的加成反应中表现出催化活性,为炔丙胺的合成提供了新途径(Drabina et al., 2010)。

荧光应用

已合成并表征了6-甲氧基-2-氧代-1,2-二氢吡啶-3-羧酸衍生物在固态下的荧光特性。这些化合物在乙醇溶液和固态中表现出优异的荧光,突出了它们在各种应用中作为荧光材料的潜力(Shi et al., 2017)。

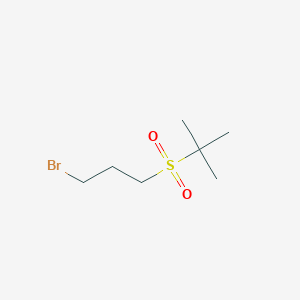

生物活性衍生物的合成

6-甲硫基-1,4-二氢吡啶-3-羧酸酯的衍生物,甲基6-(甲氧基羰基甲基)硫烷基-1,4-二氢吡啶-3-羧酸酯,已合成并显示出进行对映选择性脂肪酶催化的动力学拆分。这些衍生物有望用于开发新的生物活性化合物(Andzans et al., 2013)。

作用机制

Mode of Action

It is known that the compound is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is synthesized by the reaction of meldrum’s acid with triethyl orthoformate and aniline . This suggests that the compound might interact with its targets in a similar manner to other 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

Biochemical Pathways

It is known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands , suggesting that they may be involved in various biochemical pathways.

Result of Action

It is known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands , suggesting that they may have various molecular and cellular effects.

Action Environment

It is known that the compound is stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.

属性

IUPAC Name |

6-methoxy-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-3-2-4(7(10)11)6(9)8-5/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPLDFOAXLYNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2978158.png)

![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2978162.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)

![N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2978167.png)

![1-methyl-7-phenyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2978174.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)